Bienvenue dans la boutique en ligne BenchChem!

Alverine tartrate

Antispasmodic Smooth Muscle Relaxant Potency Comparison

Alverine tartrate (CAS 3686-59-7, MW 431.53) is the (2R,3R)-tartrate salt of alverine, delivering distinct DMSO solubility critical for cell-based and in vitro pharmacological assays where the water-insoluble citrate salt fails. With confirmed 5-HT1A receptor antagonism (IC50 101 nM) and HNF4α nuclear receptor agonist activity, this salt form enables precise serotonergic modulation studies in portal venous tone research and metabolic disease investigations. Researchers requiring soluble alverine for organ bath, single-cell electrophysiology, or receptor binding assays should select the tartrate salt for superior assay compatibility.

Molecular Formula C24H33NO6
Molecular Weight 431.53
CAS No. 3686-59-7
Cat. No. B605357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlverine tartrate
CAS3686-59-7
SynonymsAlverine tartrate, Spasmaverin
Molecular FormulaC24H33NO6
Molecular Weight431.53
Structural Identifiers
SMILESCCN(CCCc1ccccc1)CCCc2ccccc2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
InChI1S/C20H27N.C4H6O6/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;5-1(3(7)8)2(6)4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyOACRHVKOMXFBDB-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alverine Tartrate (CAS 3686-59-7): A Fundamentally Differentiated Salt Form in the Alverine Family for Targeted Spasmolysis and Advanced Research


Alverine tartrate (CAS 3686-59-7) is the tartrate salt of alverine, a synthetic papaverine-derivative antispasmodic agent [1]. The free base alverine (CAS 150-59-4) is a musculotropic smooth muscle relaxant primarily indicated for functional gastrointestinal disorders such as irritable bowel syndrome (IBS), painful diverticular disease, and primary dysmenorrhea [2]. While alverine citrate (CAS 5560-59-8) is the salt form most frequently encountered in finished dosage forms and clinical literature, alverine tartrate offers distinct physicochemical properties—including differential DMSO solubility and a unique (2R,3R)-tartrate counterion—that make it particularly relevant for in vitro pharmacological research and specialized formulation development .

Alverine Tartrate Versus Alverine Citrate: Why Simple Salt-Form Substitution Carries Undefined Risks in Research and Formulation Settings


Alverine tartrate and alverine citrate share the identical pharmacologically active free base alverine, yet their distinct counterions (tartrate vs. citrate) and different molecular weights (431.53 g/mol vs. 473.56 g/mol) result in divergent physicochemical profiles that cannot be assumed equivalent in experimental or formulation contexts . Clinically, alverine citrate has established dosing and safety data from placebo-controlled trials, whereas alverine tartrate is predominantly restricted to research-use-only applications and lacks equivalent clinical validation [1]. The choice of salt form critically influences solubility in non-aqueous solvents—alverine tartrate is soluble in DMSO, a property enabling its use in cell-based and in vitro pharmacological assays that the water-insoluble citrate may be unsuitable for without special formulation . Furthermore, the potent 5-HT1A receptor antagonism (IC50 101 nM) and the recently identified HNF4α nuclear receptor agonist activity of the alverine scaffold introduce receptor-level specificity that demands precise control over the chemical entity deployed in mechanistic studies [2].

Quantitative Differentiation Evidence for Alverine Tartrate: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


Antispasmodic Potency of Alverine vs. Papaverine: A 3-Fold Efficacy Advantage with Simultaneous 3-Fold Reduction in Toxicity

Alverine (free base) demonstrates an antispasmodic effect 3-fold greater than that of papaverine base, while concurrently exhibiting 3-fold lower toxicity, as established by the French BIAM pharmacopoeial database [1]. Papaverine, the chemical class progenitor of alverine, has a reported IC50 of 14.3 μM for antispasmodic activity in rat ileum (tonic phase), providing a baseline for the superior potency of alverine derivatives [2]. This is a class-level inference for the tartrate salt, since direct comparative antispasmodic potency data for the tartrate salt itself are absent from the primary literature.

Antispasmodic Smooth Muscle Relaxant Potency Comparison

Selective 5-HT1A Receptor Antagonism: Alverine's Nanomolar Affinity (IC50 101 nM) as a Differentiating Pharmacological Signature Among Antispasmodics

Alverine (free base/citrate) acts as a selective 5-HT1A (HTR1A) receptor antagonist with an IC50 of 101 nM . This nanomolar receptor-level activity distinguishes alverine from musculotropic-only antispasmodics such as mebeverine—which primarily blocks voltage-gated sodium channels and intestinal peristalsis without a defined 5-HT1A antagonist profile—and from the broad-spectrum calcium channel blocker pinaverium bromide [1]. In a preclinical rat model of cirrhotic portal hypertension, oral alverine (15 mg/kg/day) achieved a significant decrease in portal venous pressure, comparable to the effect of the prototypical selective HTR1A antagonist WAY-100635 (1 mg/kg/day, i.p.) [2]. A Phase 2 clinical trial (NCT05508633) is currently evaluating alverine citrate (60–120 mg orally) for instant portal pressure reduction in cirrhotic patients, an indication entirely absent from the labeling of mebeverine or otilonium bromide [3].

5-HT1A Receptor Serotonin Antagonist Portal Hypertension

HNF4α Nuclear Receptor Activation: A Unique Off-Target Agonist Activity Unshared by Competing Antispasmodics

Alverine was identified through high-throughput screening as an activator (agonist) of hepatocyte nuclear factor 4 alpha (HNF4α), a nuclear receptor transcription factor that regulates genes involved in hepatic lipid metabolism, glucose homeostasis, and inflammatory bowel disease pathways [1]. This activity is shared with the structurally related drug benfluorex but has not been reported for any other antispasmodic in clinical use—including mebeverine, pinaverium bromide, otilonium bromide, or hyoscine butylbromide [2]. The alverine-benfluorex structural similarity and common HNF4α activation mechanism were unrecognized prior to the 2013 ACS Chemical Biology publication, opening avenues for therapeutic research in metabolic and inflammatory diseases beyond gastrointestinal spasmolysis [3].

HNF4α Agonist Nuclear Receptor Metabolic Reprogramming

Differential Calcium Handling: L-Type Ca²⁺ Channel Inactivation vs. Rho Kinase-Mediated Ca²⁺ Desensitization—A Dual Mechanism Not Replicated by Mebeverine

Alverine (10 μM) exerts a dual effect on detrusor smooth muscle (DSM): it increases the frequency and amplitude of spontaneous action potentials and associated contractions (via inhibition of L-type Ca²⁺ channel inactivation), yet simultaneously suppresses contractions evoked by high K⁺ (40 mM) or ACh (10 μM) without attenuating electrical responses—a profile closely mimicking the Rho kinase inhibitor Y-27632 (10 μM) [1]. This paradoxical Ca²⁺-dependent enhancement of spontaneous activity combined with Ca²⁺-independent suppression of evoked contractility distinguishes alverine from mebeverine, which acts primarily as a voltage-gated sodium channel blocker to inhibit peristalsis without this nuanced Ca²⁺-sensitivity modulation [2]. The net effect is a therapeutically exploitable suppression of pathological hypercontractility while preserving basal smooth muscle tone.

L-type Calcium Channel Rho Kinase Excitation-Contraction Coupling

DMSO Solubility Advantage of Alverine Tartrate Over Water-Insoluble Alverine Citrate for In Vitro Pharmacological Assays

Alverine tartrate is soluble in DMSO, enabling direct preparation of stock solutions for cell-based and biochemical assays . In contrast, the more clinically prevalent alverine citrate salt exhibits extremely poor aqueous solubility and is described as practically insoluble in water, requiring specialized solubilization approaches or formulation into capsules for oral administration . For in vitro pharmacology—including 5-HT1A receptor binding assays, HNF4α reporter gene assays, and smooth muscle organ bath experiments—the DMSO solubility of the tartrate salt simplifies experimental workflow and enhances reproducibility by eliminating the need for surfactants or co-solvents that may introduce confounding biological effects.

Solubility DMSO In Vitro Assay Compatibility

Fluconazole Synergism: Alverine Citrate's Antifungal Adjuvant Activity as a Potential Research Application for Alverine Salts

Alverine citrate has demonstrated synergism with fluconazole against Saccharomyces cerevisiae and Candida albicans in pharmacological activity screening studies . This antifungal adjuvant activity has not been reported for other antispasmodics such as mebeverine, pinaverium bromide, or otilonium bromide, and represents an emerging research application opportunity for alverine-based compounds [1]. While this activity has been documented specifically for the citrate salt, the pharmacological effect is attributable to the alverine free base, suggesting potential translatability to the tartrate salt for antifungal synergy research applications.

Antifungal Synergy Fluconazole Drug Repurposing

Alverine Tartrate Application Scenarios: Matching the Compound's Differentiated Profile to High-Value Research and Industrial Use Cases


In Vitro Mechanistic Studies of 5-HT1A Receptor-Mediated Portal Hypotension

Alverine tartrate's DMSO solubility and the established 5-HT1A receptor antagonism (IC50 101 nM) make it suitable for cell-based receptor binding and functional assays investigating serotonergic modulation of portal venous tone [1]. The ongoing Phase 2 clinical trial (NCT05508633) evaluating alverine citrate for cirrhotic portal hypertension validates the translational relevance of this mechanism [2]. Researchers requiring a soluble alverine salt for in vitro HTR1A pharmacology should preferentially select the tartrate salt over the citrate salt due to superior assay compatibility.

HNF4α Agonist Screening and Metabolic Disease Target Validation

The confirmed HNF4α nuclear receptor agonist activity of alverine, validated in high-throughput screening and gene expression assays, positions alverine tartrate as a valuable chemical probe for HNF4α-dependent metabolic and inflammatory disease research [1]. This application is unique among antispasmodic compounds and supports procurement for laboratories investigating hepatic lipid metabolism, insulin promoter regulation, or inflammatory bowel disease pathways through HNF4α-dependent mechanisms [2].

Smooth Muscle Calcium Handling and Contractile Protein Sensitivity Experiments

The dual mechanism of alverine on L-type Ca²⁺ channel inactivation and Rho kinase-like Ca²⁺ desensitization—quantitatively characterized at 10 μM in guinea-pig detrusor smooth muscle—makes alverine tartrate an essential tool compound for experiments dissecting calcium-dependent versus calcium-independent pathways in smooth muscle excitation-contraction coupling [1]. The DMSO-soluble tartrate salt facilitates preparation of precise concentrations for organ bath and single-cell electrophysiology studies [2].

Antifungal Drug Repurposing and Fluconazole Synergy Screening

Building on the documented synergism between alverine citrate and fluconazole against S. cerevisiae and C. albicans, alverine tartrate can serve as a structurally related salt form for expanded antifungal adjuvant screening programs [1]. Research organizations pursuing novel combination therapies for resistant fungal infections may evaluate alverine tartrate alongside fluconazole in checkerboard assays and time-kill studies, an application avenue not supported by mebeverine or other antispasmodic scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alverine tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.